2,4-Dichloro-6-fluoroaniline
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Overview
Description
2,4-Dichloro-6-fluoroaniline is a chemical compound with the molecular formula C6H4Cl2FN . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of 2-fluoroaniline with N-chloro-succinimide at 65°C for 1 hour under an inert atmosphere . The product is then purified via silica gel chromatography .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, and one amine group . The molecular weight of this compound is 180.01 Da .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 60-61°C . The InChI code for this compound is 1S/C6H4Cl2FN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 .Scientific Research Applications
Crystallography and Molecular Structure Analysis
- 2,4-Dichloro-6-fluoroaniline is involved in studies concerning crystal and molecular structures, with research focusing on its properties and interactions. For instance, a study on a related compound, 2,6-dibromo-3-chloro-4-fluoroaniline, provided insights into its crystal and molecular structure, indicating the presence of classical intra- and intermolecular hydrogen bonds and dispersive halogen···halogen interactions (Betz, 2015).
Synthesis and Decomposition
- Research into the synthesis and decomposition of fluoroaniline derivatives, including this compound, has been conducted to understand their stability and decomposition products. A study on 4-fluoroanilines revealed insights into their thermal instability and potential decomposition products (Zakrzewska et al., 2001).
Chemical Polymerization
- The chemical polymerization of fluoroanilines, which includes this compound, has been explored for developing new materials. A study demonstrated the polymerization of 2-chloroaniline and 2-fluoroaniline using chromic acid, examining the characteristics of the synthesized polymers (Kang & Yun, 1989).
Spectroscopic Characterization
- Spectroscopic techniques have been employed to characterize compounds like this compound. A study on 4-chloro-2-fluoroaniline, a similar compound, used FT-IR, FT-Raman, NMR, and other methods to analyze its structure and properties (Arivazhagan & Rexalin, 2012).
Biosensor Applications
- Research has also been conducted on the use of fluoroaniline derivatives in biosensor technology. A study on poly(2-fluoroaniline) films investigated their potential application in glucose biosensors, exploring their electrochemical properties and enzyme immobilization capabilities (Sharma et al., 2003).
Electronic and Reactivity Properties
- The reactivity and electronic properties of fluoroanilines, including this compound, have been a subject of study, particularly in the context of conducting polymers. A study examined the electrical and structural properties of mono-, di-, tri-, tetra-, and penta-fluoroanilines, providing insights into their suitability as monomers for new conducting polymers (BeigiHossein, 2012).
Rotational Spectroscopy
- Rotational spectroscopy has been used to derive accurate geometries of fluoroaniline compounds. A study on 2-fluoroaniline, closely related to this compound, used rotational spectroscopy to determine its accurate experimental geometry (Poonia et al., 2021).
Electrocatalytic Applications
- The potential of fluorinated polyanilines, which could include derivatives like this compound, in electrocatalytic applications has been explored. A study indicated that these compounds could serve as superior electrode modifiers in microbial fuel cells, enhancing the catalytic activity and stability (Niessen et al., 2004).
Mechanism of Action
Safety and Hazards
This compound is associated with several hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation and may cause respiratory irritation .
properties
IUPAC Name |
2,4-dichloro-6-fluoroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZWQRCPTNOPJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3831-70-7 |
Source
|
Record name | 2,4-dichloro-6-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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